molecular formula C7H5ClN2O B14086298 3-Chloro-2-methoxyisonicotinonitrile

3-Chloro-2-methoxyisonicotinonitrile

Cat. No.: B14086298
M. Wt: 168.58 g/mol
InChI Key: PJYIWCYNPFBMMI-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, where a chlorine atom is substituted at the third position and a methoxy group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxyisonicotinonitrile typically involves the reaction of 3-chloroisonicotinonitrile with methanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. The general reaction can be represented as follows:

3-chloroisonicotinonitrile+methanolThis compound\text{3-chloroisonicotinonitrile} + \text{methanol} \rightarrow \text{this compound} 3-chloroisonicotinonitrile+methanol→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxyisonicotinonitrile.

    Oxidation: Products may include 3-chloro-2-methoxyisonicotinic acid.

    Reduction: Products may include 3-chloro-2-methoxyisonicotinamide.

Scientific Research Applications

3-Chloro-2-methoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisonicotinonitrile: Lacks the methoxy group, making it less versatile in certain reactions.

    2-Methoxyisonicotinonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.

    3-Chloro-4-methoxyisonicotinonitrile: Similar structure but with the methoxy group at a different position, leading to different chemical properties.

Uniqueness

3-Chloro-2-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-2-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3

InChI Key

PJYIWCYNPFBMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1Cl)C#N

Origin of Product

United States

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